XL413

Vue d'ensemble

Description

Ce composé se lie à la kinase du cycle cellulaire 7 et inhibe son activité, ce qui peut entraîner l'inhibition de la réplication de l'ADN et de la mitose, l'induction de l'apoptose des cellules tumorales et l'inhibition de la prolifération des cellules tumorales dans les cellules tumorales surexprimant le cycle cellulaire 7 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La voie de synthèse implique généralement l'utilisation de réactifs tels que le chloroforme, la pyrrolidine et divers catalyseurs dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle : La production industrielle de BMS-863233 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité telles que la chromatographie liquide haute performance et la spectrométrie de masse pour confirmer la structure et la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions : BMS-863233 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire des groupes halogénés ou alkylés .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier la régulation du cycle cellulaire et la réplication de l'ADN.

Biologie : Investigé pour son rôle dans l'inhibition de la kinase du cycle cellulaire 7 et ses effets sur la prolifération cellulaire et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des tumeurs solides avancées et métastatiques.

5. Mécanisme d'action

BMS-863233 exerce ses effets en inhibant la kinase du cycle cellulaire 7, une kinase sérine-thréonine qui joue un rôle crucial dans l'initiation de la réplication de l'ADN. En se liant et en inhibant cette kinase, BMS-863233 bloque la réplication de l'ADN, arrête la progression du cycle cellulaire et induit l'apoptose dans les cellules tumorales. Les cibles moléculaires et les voies impliquées comprennent la machinerie de réplication de l'ADN et les points de contrôle du cycle cellulaire .

Composés similaires :

Chlorhydrate de XL413 : Une forme de sel de chlorhydrate de BMS-863233 ayant une activité inhibitrice similaire contre la kinase du cycle cellulaire 7.

Autres inhibiteurs du cycle cellulaire 7 : Des composés tels que les inhibiteurs de PIM1 et de CK2 qui ciblent également la régulation du cycle cellulaire mais avec des profils de sélectivité différents.

Unicité : BMS-863233 est unique en raison de sa forte sélectivité pour la kinase du cycle cellulaire 7 et de son activité antinéoplasique puissante. Il présente une sélectivité supérieure à 12 fois pour le cycle cellulaire 7 par rapport à la kinase PIM1 et une sélectivité supérieure à 30 fois par rapport à pMCM et CK2 .

Applications De Recherche Scientifique

Antitumor Activity

XL413 has been evaluated for its antitumor effects across various cancer cell lines. Notably:

- Colo-205 Cells : this compound demonstrated an IC50 value of approximately 2.69 µM, indicating significant anti-proliferative activity .

- HCC1954 Cells : The compound exhibited a higher IC50 of 22.9 µM, suggesting variable efficacy across different cancer types .

Despite its potent biochemical inhibition of CDC7 (IC50 = 3.4 nM), this compound's cellular activity was limited to specific lines, highlighting challenges in bioavailability and efficacy in solid tumors .

Synergistic Effects with Chemotherapy

Recent studies have shown that this compound can enhance the efficacy of conventional chemotherapeutic agents:

- In resistant small cell lung cancer (SCLC) models, combining this compound with drugs like DDP (cisplatin) and VP16 (etoposide) significantly reduced IC50 values, suggesting synergistic effects that could improve treatment outcomes .

- Animal studies demonstrated that the combination treatment resulted in marked tumor growth suppression compared to individual therapies, indicating potential for clinical application in resistant cancers .

Applications in Gene Editing

This compound has also been investigated for its role in enhancing gene editing techniques:

- CRISPR-Cas9 Efficiency : Research indicates that this compound can improve homology-directed repair (HDR) efficiency during CRISPR-Cas9 gene editing workflows. In experiments with human T-cells, this compound treatment led to nearly double the HDR rates compared to controls . This enhancement is particularly relevant for developing more effective gene therapies.

Data Summary

The following table summarizes key findings related to this compound's applications:

| Application Area | Cell Line/Model | IC50 Value | Effect/Outcome |

|---|---|---|---|

| Antitumor Activity | Colo-205 | 2.69 µM | Significant anti-proliferative activity |

| Antitumor Activity | HCC1954 | 22.9 µM | Limited efficacy |

| Synergistic Chemotherapy | SCLC Models | Reduced IC50 values | Enhanced efficacy with DDP and VP16 |

| Gene Editing | Human T-cells | Not specified | Increased HDR efficiency by up to 2-fold |

Case Study 1: Enhancing Gene Editing

A study investigated the impact of this compound on CRISPR-Cas9 mediated gene editing in T-cells derived from healthy donors. Treatment with this compound resulted in a dose-dependent increase in HDR efficiency, demonstrating its potential utility in therapeutic applications involving gene editing .

Case Study 2: Chemotherapy Resistance

In a mouse model of resistant SCLC, researchers combined this compound with standard chemotherapy agents. The results indicated that this combination not only improved tumor suppression but also minimized side effects typically associated with chemotherapy treatments, suggesting a safer therapeutic strategy for patients .

Mécanisme D'action

BMS-863233 exerts its effects by inhibiting cell division cycle 7 kinase, a serine-threonine kinase that plays a critical role in the initiation of DNA replication. By binding to and inhibiting this kinase, BMS-863233 blocks DNA replication, arrests cell cycle progression, and induces apoptosis in tumor cells. The molecular targets and pathways involved include the DNA replication machinery and cell cycle checkpoints .

Comparaison Avec Des Composés Similaires

XL413 hydrochloride: A hydrochloride salt form of BMS-863233 with similar inhibitory activity against cell division cycle 7 kinase.

Other cell division cycle 7 inhibitors: Compounds such as PIM1 and CK2 inhibitors that also target cell cycle regulation but with different selectivity profiles.

Uniqueness: BMS-863233 is unique due to its high selectivity for cell division cycle 7 kinase and its potent antineoplastic activity. It exhibits greater than 12-fold selectivity for cell division cycle 7 over PIM1 kinase and more than 30-fold selectivity over pMCM and CK2 .

Activité Biologique

XL413 is a potent and selective inhibitor of the CDC7 kinase, which plays a crucial role in DNA replication by phosphorylating and activating the Mcm2-7 helicase. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting tumors with overexpressed CDC7. The biological activity of this compound has been explored through various studies, revealing its effects on cell proliferation, apoptosis, and gene editing efficiency.

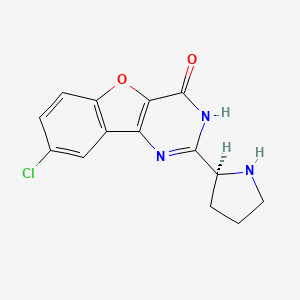

Chemical Structure : this compound is chemically characterized as 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride. Its molecular structure contributes to its selectivity and potency as a CDC7 inhibitor.

Mechanism of Action : this compound inhibits CDC7 with an IC50 value of 3.4 nM, demonstrating over 12-fold selectivity for CDC7 compared to other kinases such as PIM-1 and CK2. This specificity is significant because it minimizes off-target effects, which are common in less selective kinase inhibitors .

In Vitro Studies

- Cell Proliferation : this compound has shown variable anti-proliferative effects across different cancer cell lines. Notably, it effectively inhibited the proliferation of Colo-205 cells with an IC50 of 2.69 µM but exhibited limited activity in other tested lines .

- Apoptosis Induction : The compound has been reported to induce apoptosis in certain cancer cell lines, although the extent varies significantly compared to other DDK inhibitors like PHA-767491. In Colo-205 cells, this compound treatment led to increased apoptotic markers .

- Gene Editing Efficiency : Recent studies have demonstrated that this compound enhances the efficiency of homology-directed repair (HDR) during CRISPR-Cas9 gene editing. It increased HDR frequency by up to 1.8-fold, suggesting that its inhibition of CDC7 can be leveraged to improve gene editing outcomes .

In Vivo Studies

This compound's efficacy has also been investigated in animal models:

- Tumor Growth Inhibition : In xenograft models using H69-AR cells (a small cell lung cancer line), this compound combined with chemotherapy significantly inhibited tumor growth compared to either treatment alone. This suggests a synergistic effect that enhances the overall therapeutic response .

- Safety Profile : Notably, treatments involving this compound did not result in significant weight loss or adverse effects in mice, indicating a favorable safety profile during combination therapies .

Comparative Efficacy with Other DDK Inhibitors

A comparative analysis of this compound and other DDK inhibitors reveals distinct differences in their biological activities:

| Compound | IC50 (nM) | Selectivity | Notable Effects |

|---|---|---|---|

| This compound | 3.4 | >12-fold for CDC7 over PIM-1 | Limited anti-proliferative activity in most cell lines; enhances HDR efficiency |

| PHA-767491 | ~10 | Less selective | Broad anti-proliferative activity across multiple cell lines |

This table illustrates that while this compound is highly selective and effective against purified CDC7, its practical applications may be limited by its variable efficacy across different cancer types.

Case Study 1: Enhancing Chemotherapy Efficacy

In a study focused on small cell lung cancer (SCLC), researchers found that combining this compound with traditional chemotherapeutic agents improved treatment outcomes significantly. The study utilized patient-derived xenograft models and demonstrated that the combination therapy led to higher rates of tumor inhibition compared to monotherapy approaches .

Case Study 2: Gene Editing Applications

Another study highlighted the use of this compound in enhancing CRISPR-Cas9 mediated gene editing. The compound was shown to increase HDR rates significantly when used alongside gene editing protocols, suggesting its utility not only in cancer therapy but also in genetic research and therapeutic applications .

Propriétés

IUPAC Name |

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLXRKVUJDJKG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022522 | |

| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169558-38-6 | |

| Record name | BMS-863233 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-863233 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-863233 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.